molecular formula C7H7Br2N B13118319 2-Bromo-4-(bromomethyl)-3-methylpyridine

2-Bromo-4-(bromomethyl)-3-methylpyridine

Cat. No.: B13118319
M. Wt: 264.94 g/mol
InChI Key: NQONEGATQUJWGA-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-3-methylpyridine typically involves the bromination of 3-methylpyridine. One common method is the bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce pyridine carboxylic acids.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and fine chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism by which 2-Bromo-4-(bromomethyl)-3-methylpyridine exerts its effects involves its interaction with various molecular targets. The bromine atoms and the pyridine ring can participate in electrophilic and nucleophilic interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in organic synthesis or its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methyl-6-nitrophenol: Another brominated aromatic compound with different functional groups.

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with a bromine atom and methoxy groups on a phenethylamine backbone.

Uniqueness

2-Bromo-4-(bromomethyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential applications. Its dual bromine atoms and methyl group make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-3-methylpyridine

InChI

InChI=1S/C7H7Br2N/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3

InChI Key

NQONEGATQUJWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Br)CBr

Origin of Product

United States

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